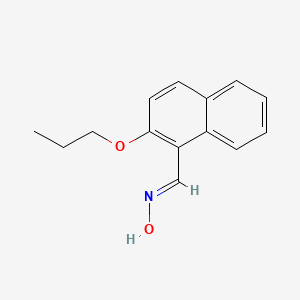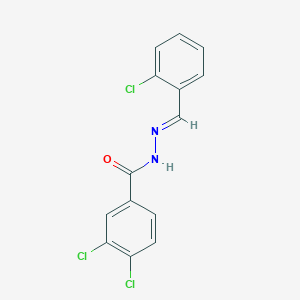
6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals known for their diverse pharmacological properties, including local anesthetic, antiarrhythmic, anti-inflammatory, and analgesic activities. These properties arise from modifications to the pyrimidinone core and the introduction of polar/hydrophilic functionalities, such as the morpholinylmethyl group (Ranise et al., 1997).
Synthesis Analysis
The synthesis of similar derivatives involves various chemical reactions tailored to introduce specific substituents on the pyrimidinone ring, enhancing pharmacological profiles. For instance, Ranise et al. (1997) described the preparation of 6-thiosubstituted derivatives to evaluate the influence of alkyl substituents bearing polar/hydrophilic functionalities on pharmacological activity.
Molecular Structure Analysis
The molecular structure and antimicrobial activity of a closely related compound, "6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one," were determined, showing activity against various bacteria and fungi. Single crystal X-ray structure confirmed its S-alkylation, providing insights into the molecule's 3D arrangement and potential interaction with biological targets (Attia et al., 2014).
Chemical Reactions and Properties
The reactivity of similar pyrimidinone derivatives with amines has been studied, revealing the possibility of opening rings and substituting groups to form new compounds with varied biological activities. This adaptability underscores the chemical versatility of the pyrimidinone core, allowing for extensive modifications and optimizations (Yakubkene & Vainilavichyus, 1998).
科学的研究の応用
Synthesis and Imaging Applications
The synthesis of derivatives of "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" has been explored for potential imaging applications in diseases such as Parkinson's disease. For instance, the synthesis of [11C]HG-10-102-01, a derivative aimed at imaging LRRK2 enzyme in Parkinson's disease, showcases the compound's application in the development of PET agents. The target tracer was prepared with high radiochemical yield and purity, indicating its potential for biomedical imaging applications (Wang et al., 2017).
Antitumor and Antimicrobial Applications
A series of new morpholinylchalcones derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" showed promising in vitro activity against human lung cancer and hepatocellular carcinoma cell lines. These findings suggest that the compound and its derivatives have potential as antitumor agents (Muhammad et al., 2017).
Additionally, the compound's derivatives have been evaluated for antimicrobial activity. For example, novel heterocyclic compounds containing a cyclopenta[d]thieno[2,3-b]pyridine moiety derived from "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone" demonstrated promising antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Zaki et al., 2020).
Analgesic and Antiparkinsonian Activities
Research into thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, related to "6-hydroxy-5-(4-morpholinylmethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone," has shown that these compounds possess good analgesic and antiparkinsonian activities. This suggests their potential use in developing treatments for pain management and Parkinson's disease (Amr et al., 2008).
Neuroprotective Applications
A novel synthetic derivative, compound D22, exhibited anti-inflammatory properties in microglial BV-2 cells and prevented neuroinflammation-mediated neuronal cell death. This indicates the compound's potential application in treating neurodegenerative diseases related to neuroinflammation (Kwon et al., 2012).
特性
IUPAC Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c13-7-6(8(14)11-9(16)10-7)5-12-1-3-15-4-2-12/h1-5H2,(H3,10,11,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXZAFPIPPLYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-(morpholin-4-ylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(3-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5537442.png)
![1-ethyl-N-[3-(2-furyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537447.png)
![[2-(3-methoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B5537463.png)

![N-[4-(aminosulfonyl)phenyl]-4-fluorobenzamide](/img/structure/B5537477.png)
![N-{3-[(4-chloro-2-isopropyl-5-methylphenoxy)methyl]-4-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5537482.png)


![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5537492.png)
![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5537512.png)
![3-isopropyl-N,1-dimethyl-N-[(1R)-1-(1-naphthyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5537529.png)

![2-[1-(2-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B5537545.png)
![(2,5-dichlorophenyl)[(1-methyl-1H-benzimidazol-2-yl)methyl]amine](/img/structure/B5537557.png)